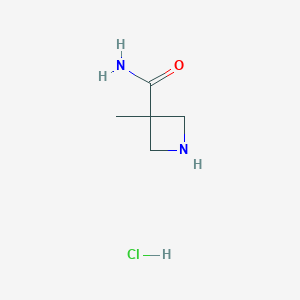

3-Methylazetidine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylazetidine-3-carboxamide hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related azetidine derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of azetidine-based compounds. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and they have gained attention in medicinal chemistry due to their unique structural properties and biological activities .

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of interest in the field of medicinal chemistry. For instance, the synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose is described, highlighting the potential of these compounds as non-proteinogenic amino acids in peptide design . Another study reports the synthesis of azetidine-1-carboxamides with phenothiazine moieties, which involves multiple steps including the reaction of phenothiazine with chloropropyl bromide and subsequent reactions to yield the final azetidine derivatives . Additionally, the synthesis of 3-fluoroazetidine-3-carboxylic acid is achieved through bromofluorination and several other steps, indicating the versatility of synthetic approaches for azetidine derivatives . The synthesis of various azetidine-2-carboxylates is also explored, demonstrating different synthetic routes and the potential for creating diverse azetidine-based structures .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to establish the structure of an N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, which is related to azetidine derivatives . The confirmation of the structures of new azetidine compounds is typically achieved using spectroscopic methods such as IR, 1H- and 13C-NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions due to their reactive nature. For example, the specific inhibition of β-hexosaminidases by an N-methylazetidine amide derivative suggests that azetidine derivatives can act as potent inhibitors for certain enzymes . The chemical methods used to confirm the structures of new azetidine derivatives also imply that these compounds can undergo a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The long-term stability of 3-hydroxyazetidine amides at acidic and neutral pH is an important property for their use in medicinal chemistry . The introduction of different substituents, such as fluorine atoms or phenothiazine groups, can significantly alter the properties of azetidine derivatives, affecting their solubility, stability, and reactivity . The synthesis of various azetidine-2-carboxylates also showcases the impact of different substituents on the properties of azetidine compounds .

Scientific Research Applications

Antitumor Activity

Several studies have focused on the synthesis and evaluation of compounds with potential antitumor activities. For instance, derivatives of imidazole and triazine have been synthesized and tested for their efficacy against various cancer cell lines. The research explores the chemical modification of these compounds to enhance their antitumor properties, indicating a significant interest in developing new cancer therapies (Stevens et al., 1987).

Antiviral and Antimicrobial Evaluation

Research into N-carboxamidine-substituted analogues of ribavirin highlights the exploration of new compounds for antiviral applications. These studies aim to identify new treatments for viral infections by modifying existing compounds to improve their efficacy and reduce side effects. The evaluation of these compounds against a range of RNA viruses contributes to the ongoing search for broad-spectrum antiviral agents (Gabrielsen et al., 1992).

Synthetic Methodologies and Building Blocks

The synthesis of novel heterocyclic compounds, such as azetidines and oxazolines, demonstrates the interest in developing new synthetic methodologies that can provide valuable building blocks for medicinal chemistry. These studies outline efficient routes to synthesize these compounds, highlighting their potential utility in designing new drugs with improved pharmacological profiles (Bruzgulienė et al., 2022).

Mechanistic Studies and Chemical Interactions

Mechanistic studies, such as the investigation of DNA alteration by methylating agents, provide insight into the potential mechanisms of action of these compounds. Understanding how these compounds interact with biological molecules is crucial for designing more effective and safer drugs. These studies contribute to the foundational knowledge required to develop new therapeutic strategies (Mizuno & Decker, 1976).

Safety and Hazards

The safety information for 3-Methylazetidine-3-carboxamide hydrochloride indicates that it should be handled under inert gas and protected from moisture . It should be kept out of reach of children and not be breathed in or come into contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

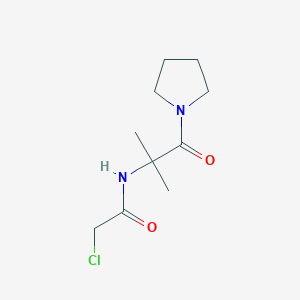

3-methylazetidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-5(4(6)8)2-7-3-5;/h7H,2-3H2,1H3,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXSCNNQKQRJFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylazetidine-3-carboxamide hydrochloride | |

CAS RN |

1909328-11-5 |

Source

|

| Record name | 3-methylazetidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)